![molecular formula C11H14BrNO3 B14243425 benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate CAS No. 247050-08-4](/img/structure/B14243425.png)
benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a benzyl group, a bromine atom, and a hydroxypropyl group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Amination (Carboxylation) or Rearrangement: One method involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
Hofmann Rearrangement: Another efficient method is the Hofmann rearrangement of aromatic and aliphatic amides in the presence of N-bromoacetamide and lithium hydroxide or lithium methoxide.
Industrial Production Methods: Industrial production of benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate typically involves large-scale synthesis using the aforementioned methods, optimized for high yield and purity. The use of catalytic hydrogenation and other scalable techniques ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxypropyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxypropyl group can participate in various biochemical reactions, leading to the formation of active metabolites. These metabolites can then interact with target proteins, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Benzyl N-(3-hydroxypropyl)carbamate: Similar structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
Benzyl N-(2-hydroxyethyl)carbamate: Features a shorter hydroxyalkyl chain, which can affect its reactivity and solubility.
Uniqueness: Benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate is unique due to the presence of the bromine atom, which provides additional reactivity for substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules, offering versatility that similar compounds may lack.
Propriétés
Numéro CAS |
247050-08-4 |
|---|---|
Formule moléculaire |
C11H14BrNO3 |
Poids moléculaire |
288.14 g/mol |
Nom IUPAC |
benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate |
InChI |
InChI=1S/C11H14BrNO3/c12-6-10(14)7-13-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,15)/t10-/m1/s1 |
Clé InChI |
VEOPYCLUUWICPS-SNVBAGLBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)NC[C@@H](CBr)O |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCC(CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


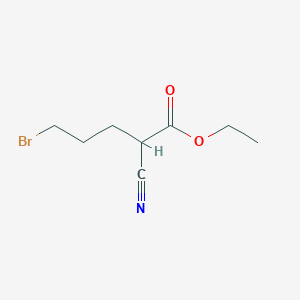
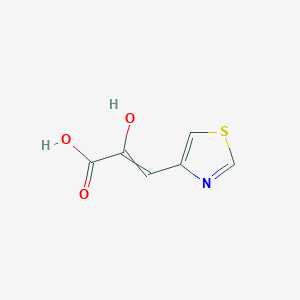

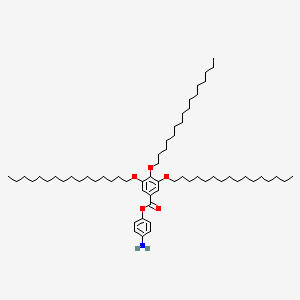
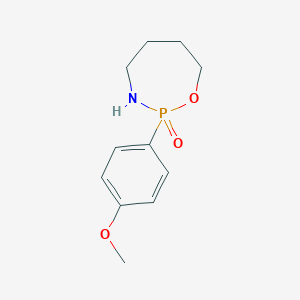
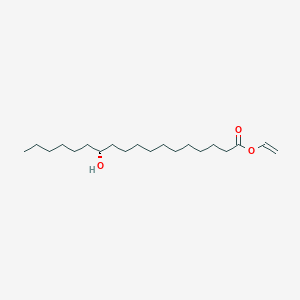
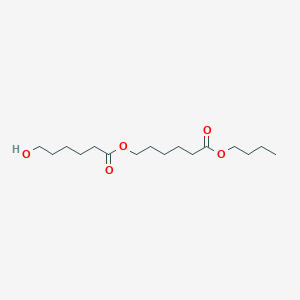
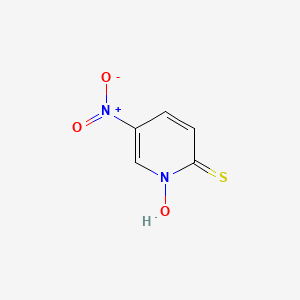
![3-(tert-pentyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14243395.png)

![2,2'-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B14243401.png)
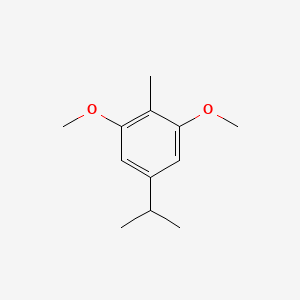
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-methylfuran-2(3H)-one](/img/structure/B14243417.png)
![4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14243427.png)
